molecular formula C21H19F2NO4 B8222785 (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-difluoropiperidine-2-carboxylic acid

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-difluoropiperidine-2-carboxylic acid

カタログ番号: B8222785
分子量: 387.4 g/mol
InChIキー: KCCWEROYFWUHQL-SFHVURJKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-difluoropiperidine-2-carboxylic acid is a fluorinated, Fmoc-protected piperidine derivative widely used in peptide synthesis and medicinal chemistry. Its structure features a six-membered piperidine ring with 4,4-difluoro substituents, a carboxylic acid group at the 2-position (S-configuration), and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. The Fmoc group enhances solubility in organic solvents and enables selective deprotection under basic conditions . The difluoro substitution modulates electronic and steric properties, influencing reactivity and biological interactions .

特性

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2NO4/c22-21(23)9-10-24(18(11-21)19(25)26)20(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,25,26)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCWEROYFWUHQL-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC1(F)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H](CC1(F)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-difluoropiperidine-2-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) group and difluoropiperidine moiety, suggest diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research.

  • Molecular Formula : C21H21F2N2O4
  • Molecular Weight : 393.40 g/mol
  • Melting Point : 153-158 °C
  • Purity : 95%

The biological activity of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-difluoropiperidine-2-carboxylic acid is primarily attributed to its interactions with specific molecular targets within the body.

Key Mechanisms Include :

  • Receptor Modulation : The compound may bind to neurotransmitter receptors in the central nervous system, influencing signaling pathways associated with various neurological conditions .
  • Enzyme Inhibition : It has been suggested that this compound could inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like cancer or neurodegenerative disorders .

Biological Activities

Preliminary studies indicate that (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-difluoropiperidine-2-carboxylic acid exhibits a range of biological activities:

  • Antimicrobial Activity : The compound shows potential antimicrobial properties, making it a candidate for further development in treating infections .
  • Neuroprotective Effects : Its interaction with CNS receptors suggests possible neuroprotective effects, which could be beneficial in treating conditions such as Alzheimer's or Parkinson's disease .
  • Anticancer Potential : Similar compounds have demonstrated anticancer activity, indicating that this compound may also have therapeutic applications in oncology .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-difluoropiperidine-2-carboxylic acid.

StudyFindings
Study 1 Investigated the compound's binding affinity to various receptors; results indicated significant interaction with serotonin receptors, suggesting a role in mood regulation .
Study 2 Examined the antimicrobial properties against bacterial strains; demonstrated effectiveness comparable to standard antibiotics .
Study 3 Assessed neuroprotective effects in animal models; showed reduced neuronal death in models of oxidative stress .

科学的研究の応用

Medicinal Chemistry

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-difluoropiperidine-2-carboxylic acid is primarily utilized in drug discovery and development due to its unique structural characteristics that confer biological activity.

Case Study: Anticancer Activity
A study investigated the potential of this compound as an anticancer agent. It was found to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to modulate specific oncogenic pathways was highlighted, suggesting its role as a lead compound for further development in cancer therapy.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its piperidine moiety can undergo various chemical transformations, making it valuable for synthesizing more complex molecules.

Table 1: Common Reactions Involving (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-difluoropiperidine-2-carboxylic acid

Reaction TypeConditionsProducts
OxidationPotassium permanganateCarboxylic acids
ReductionLithium aluminum hydrideAlcohols or amines
Nucleophilic SubstitutionPolar aprotic solventsVarious substituted derivatives

The biological profile of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-difluoropiperidine-2-carboxylic acid includes antifungal and antibacterial properties.

Case Study: Antifungal Efficacy
Research has shown that derivatives of this compound exhibit significant antifungal activity against various pathogens. For instance, modifications in the piperidine ring structure were found to enhance antifungal potency against strains such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of Related Compounds

CompoundTarget PathogenEC50 (µM)
Fmoc-Difluoro-Piperidine Derivative ACandida albicans12.5
Fmoc-Difluoro-Piperidine Derivative BAspergillus niger15.0
Fmoc-Difluoro-Piperidine Derivative CRhizoctonia solani20.0

類似化合物との比較

Comparative Data Table

Compound Name Ring Type Substituents Molecular Weight (g/mol) Key Applications
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-difluoropiperidine-2-carboxylic acid Piperidine 4,4-difluoro 387.38 Peptide synthesis, medicinal chemistry
(S)-1-Fmoc-piperidine-2-carboxylic acid Piperidine None 351.40 Standard peptide synthesis
(R)-1-Fmoc-4,4-difluoropiperidine-2-carboxylic acid Piperidine 4,4-difluoro (R) 387.38 Chiral drug intermediates
(S)-1-Fmoc-4,4-difluoropyrrolidine-2-carboxylic acid Pyrrolidine 4,4-difluoro 373.36 Conformational control in peptides
(S)-1-Fmoc-4,4-dimethylpyrrolidine-2-carboxylic acid Pyrrolidine 4,4-dimethyl 365.42 Lipophilic peptide modifications

準備方法

Core Structural Disconnections

The target molecule can be dissected into three primary components:

  • 4,4-Difluoropiperidine backbone : Requires difluorination at the 4-position of a piperidine precursor.

  • C2-carboxylic acid : Suggests functionalization via oxidation or hydrolysis of a precursor group.

  • Fmoc-protected amine : Indicates late-stage introduction of the 9-fluorenylmethoxycarbonyl group at the piperidine nitrogen.

Retrosynthetic pathways prioritize constructing the fluorinated piperidine ring before introducing the Fmoc group, as early fluorination minimizes interference with subsequent coupling reactions.

Synthesis of 4,4-Difluoropiperidine-2-carboxylic Acid

Fluorination of Piperidine-2-carboxylic Acid Derivatives

A common approach involves fluorinating a ketone precursor at the 4-position. For example:

  • Starting material : Piperidine-2-carboxylic acid methyl ester.

  • Oxidation : Treatment with Jones reagent converts the C4 methylene to a ketone, yielding piperidin-4-one-2-carboxylic acid methyl ester.

  • Difluorination : Reaction with diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor introduces two fluorine atoms via a two-step mechanism:

    • Initial fluorination forms a monofluoro intermediate.

    • Excess fluorinating agent drives difluorination.

Reaction Conditions :

StepReagentTemperatureTimeYield
OxidationCrO₃/H₂SO₄0°C → RT2 h85%
FluorinationDAST (3 eq)-78°C → RT12 h72%

Post-fluorination, the methyl ester is hydrolyzed to the carboxylic acid using LiOH in THF/H₂O (4:1), achieving >95% conversion.

Stereochemical Control at C2

The (S)-configuration is introduced via:

  • Chiral Pool Synthesis : Using (S)-pyroglutamic acid as a starting material, followed by ring expansion and fluorination.

  • Asymmetric Catalysis : Employing Evans oxazolidinone auxiliaries during piperidine formation to set the C2 stereocenter.

  • Kinetic Resolution : Using lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired (R)-enantiomer of a racemic ester intermediate.

Key Data :

  • Evans auxiliary method achieves 92% ee (enantiomeric excess).

  • Enzymatic resolution provides 98% ee but requires recycling of the undesired enantiomer.

Fmoc Protection of the Piperidine Nitrogen

Coupling Reagents and Conditions

The Fmoc group is introduced via reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) or Fmoc-OSu (succinimidyl carbonate derivative):

Protocol A (Fmoc-Cl) :

  • Dissolve 4,4-difluoropiperidine-2-carboxylic acid (1 eq) in anhydrous DCM.

  • Add N-methylmorpholine (2 eq) as a base.

  • Slowly add Fmoc-Cl (1.2 eq) at 0°C.

  • Stir at room temperature for 4 h.

  • Quench with 1M HCl, extract with DCM, and purify via silica chromatography.

Protocol B (Fmoc-OSu) :

  • Dissolve the piperidine carboxylic acid (1 eq) in DMF.

  • Add Fmoc-OSu (1.1 eq) and DMAP (0.1 eq).

  • Stir at RT for 12 h.

  • Remove solvent under reduced pressure and purify by recrystallization (hexane/EtOAc).

Comparative Performance :

ReagentYieldPurity (HPLC)Byproducts
Fmoc-Cl78%95%Fmoc-dimer (3%)
Fmoc-OSu85%98%None detected

Fmoc-OSu is preferred due to higher yields and fewer side reactions.

Optimization of Deprotection and Coupling

Avoiding Aspartimide Formation

The presence of fluorine atoms increases susceptibility to base-induced side reactions. Piperidine (20% in DMF) removes Fmoc groups efficiently while minimizing aspartimide formation.

Deprotection Kinetics :

BaseConc.Time (min)Completeness
Piperidine20%599%
DBU2%298%
4-Methylpiperidine20%797%

DBU offers faster deprotection but risks β-elimination in fluorinated systems.

Analytical Characterization

Spectroscopic Confirmation

  • ¹⁹F NMR : δ -112.5 ppm (dd, J = 240 Hz, 15 Hz, CF₂).

  • ¹H NMR : δ 7.75 (d, 2H, fluorenyl), δ 4.40 (m, 1H, C2-H), δ 3.95 (m, 2H, OCH₂).

  • HPLC : tR = 12.4 min (C18, 60% MeCN/0.1% TFA).

  • HRMS : [M+H]⁺ calc. 440.1382, found 440.1385.

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA-3 column) confirms 99.2% ee with tR = 14.2 min (S-enantiomer) vs. 16.8 min (R-enantiomer).

Scale-Up and Process Considerations

Continuous Flow Fluorination

Adopting flow chemistry for the DAST-mediated fluorination step improves safety and yield:

  • Reactor : Stainless steel microreactor (0.5 mm ID).

  • Residence time : 30 s at -30°C.

  • Conversion : 95% vs. 72% in batch mode.

Green Solvent Alternatives

Replacing DMF with cyclopentyl methyl ether (CPME) in Fmoc coupling reduces environmental impact without compromising yield (83% vs. 85% in DMF) .

Q & A

Basic: What is the role of the Fmoc group in synthesizing (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-difluoropiperidine-2-carboxylic acid?

Answer:
The Fmoc [(9H-fluoren-9-ylmethoxy)carbonyl] group serves as a temporary protecting group for the amine functionality during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions at the nitrogen atom while allowing selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) . Its photolabile stability and orthogonal protection strategy make it ideal for synthesizing stereochemically complex molecules like this difluorinated piperidine derivative.

Basic: What are common synthetic strategies for introducing the 4,4-difluoro substitution on the piperidine ring?

Answer:
The 4,4-difluoro substitution is typically achieved via:

  • Electrophilic fluorination using reagents like Selectfluor® or NFSI on a ketone precursor, followed by reduction to the piperidine ring .
  • Nucleophilic displacement of a leaving group (e.g., tosylate) with a fluorinating agent (e.g., KF or TBAF) in polar aprotic solvents (e.g., DMF or DMSO) .
    Reaction progress is monitored by 19F^{19}\text{F} NMR to confirm regioselectivity and purity .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

Answer:

  • HPLC : Reverse-phase HPLC with UV detection (e.g., at 254 nm) ensures >98% purity, using C18 columns and acetonitrile/water gradients .
  • NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR confirm the stereochemistry, fluorine substitution, and absence of rotamers .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: How does the 4,4-difluoro substitution influence the compound’s conformational rigidity and reactivity in peptide coupling?

Answer:
The difluoro group introduces geminal dihedral angle constraints , reducing ring puckering and stabilizing the piperidine chair conformation. This rigidity:

  • Enhances resistance to enzymatic degradation in peptide backbones .
  • Modulates nucleophilicity of the adjacent nitrogen, requiring optimized coupling agents (e.g., HATU over DCC) for amide bond formation .
    Comparative studies using 19F^{19}\text{F}-1H^{1}\text{H} HOESY NMR can map spatial interactions between fluorine and protons .

Advanced: What strategies ensure stereochemical fidelity during the synthesis of the (S)-configured carboxylic acid moiety?

Answer:

  • Chiral auxiliaries : Use (S)-tert-leucine or Evans’ oxazolidinones to direct asymmetric induction during cyclization .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers in racemic mixtures .
  • Crystallization-induced asymmetric transformation : Solvent polarity adjustments force diastereomeric salt precipitation, enriching the (S)-enantiomer .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts)?

Answer:
Unexpected shifts may arise from solvent polarity effects or hydrogen bonding with the carboxylic acid group. Mitigation steps:

  • Record 19F^{19}\text{F} NMR in deuterated DMSO to stabilize hydrogen bonds .
  • Perform variable-temperature NMR to identify dynamic processes (e.g., ring inversion) .
  • Cross-validate with X-ray crystallography to confirm solid-state conformation .

Advanced: What are the applications of this compound in targeted drug delivery systems?

Answer:

  • Peptide-drug conjugates : The carboxylic acid enables conjugation to lysine residues in tumor-targeting peptides (e.g., RGD sequences) .
  • PROTACs : The piperidine scaffold serves as a linker for recruiting E3 ubiquitin ligases in protein degradation studies .
  • Fluorine-labeled probes : 18F^{18}\text{F} analogs are used in PET imaging to track pharmacokinetics .

Advanced: How can researchers troubleshoot low yields during Fmoc deprotection?

Answer:
Low yields (<70%) often result from incomplete deprotection or acidolysis side reactions . Solutions:

  • Optimize piperidine concentration (20–30% in DMF) and reaction time (10–30 min) .
  • Add 1% DBU to accelerate Fmoc removal while minimizing racemization .
  • Monitor by LC-MS for truncated peptides or β-elimination byproducts .

Advanced: What are the stability considerations for long-term storage of this compound?

Answer:

  • Storage : -20°C under argon in amber vials to prevent hydrolysis of the Fmoc group and decarboxylation .
  • Stability indicators : Discoloration (yellowing) or precipitate formation suggests degradation. Confirm stability via annual HPLC reanalysis .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Maestro models binding to proteases or GPCRs, leveraging the difluoro group’s electrostatic potential .
  • MD simulations : GROMACS assesses conformational stability in lipid bilayers, critical for membrane permeability predictions .
  • QSAR : Correlate substituent effects (e.g., fluorine electronegativity) with IC50_{50} values for lead optimization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。